4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride
Description
4-Amino-1-phenylmethoxypyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a phenylmethoxy substituent at the 1-position and an amino group at the 4-position of the pyrrolidin-2-one ring, with a hydrochloride salt enhancing its solubility. Pyrrolidinone derivatives are frequently explored as intermediates in drug synthesis, particularly for central nervous system (CNS) or antimicrobial applications .
Properties
IUPAC Name |
4-amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-10-6-11(14)13(7-10)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALVMHJXRVVKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride typically involves the reaction of 4-amino-1-phenylmethoxypyrrolidin-2-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and stringent quality control measures would be essential to ensure consistency and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the molecule’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives .
Scientific Research Applications
4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s phenylmethoxy group distinguishes it from analogs with alternative substituents. Key comparisons include:
Key Observations :
- Substituent Effects on Solubility: The phenylmethoxy group in the target compound likely enhances lipophilicity compared to the simpler 1-aminopyrrolidin-2-one hydrochloride . Fluorinated analogs (e.g., 4-fluorophenyl , 2,6-difluorobenzyl ) may improve metabolic stability and membrane permeability due to fluorine’s electronegativity .
- Synthetic Complexity: Multi-step syntheses are common for substituted pyrrolidinones. For example, 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one required sequential amination and coupling reactions (39.5% yield) , suggesting similar complexity for the target compound.
Physicochemical Properties
- Melting Points: Analogs like 1-aminopyrrolidin-2-one hydrochloride exhibit high melting points (227°C ), likely due to ionic interactions in the hydrochloride form. Bulky substituents (e.g., benzyl groups ) may lower melting points by disrupting crystal packing.
- Spectral Characterization: 1H NMR: In 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine analogs, aromatic protons resonate at δ 6.5–8.5 ppm, while aliphatic protons appear at δ 2.0–4.5 ppm . Similar shifts are expected for the target compound. IR Spectroscopy: Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) are typical in pyrrolidinones .
Pharmacological Potential
Fluorinated derivatives (e.g., 4-fluorophenyl ) may enhance binding affinity to biological targets .
Biological Activity
4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H16ClN2O2
- Molecular Weight : Approximately 240.72 g/mol
- Structural Features : It contains a pyrrolidine ring substituted with an amino group and a methoxyphenyl moiety, enhancing its solubility and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, influencing several biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens.
- Antiviral Properties : Investigations indicate that it could inhibit viral replication processes, making it a candidate for antiviral drug development.
Biological Activity
The compound has been evaluated for various biological activities, including:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Efficacy :
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Antimicrobial Activity :
- In a comparative study against common pathogens such as E. coli and Staphylococcus aureus, this compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of established antibiotics.
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Mechanistic Insights :
- Research involving molecular docking studies revealed that the compound binds effectively to target proteins associated with cancer progression and microbial resistance mechanisms, providing insights into its mode of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
